molecular formula C14H11F3N4O B2630337 N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448062-75-6

N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B2630337
CAS No.: 1448062-75-6
M. Wt: 308.264
InChI Key: FCPGRBUYJKHKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a useful research compound. Its molecular formula is C14H11F3N4O and its molecular weight is 308.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor Development for NF-κB and AP-1 Gene Expression

A study by Palanki et al. (2000) focused on the structure-activity relationship studies of a related compound as an inhibitor of NF-κB and AP-1 transcription factors. This research aimed at improving the compound's potential oral bioavailability by examining cell-based activity, compliance with Lipinski's rule of 5, and potential gastrointestinal permeability. The study found that certain modifications at specific positions of the pyrimidine ring could maintain or enhance the activity of the compound, indicating its potential as a therapeutic agent targeting these transcription factors (Palanki et al., 2000).

Synthesis and Evaluation of Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) was discussed, highlighting the potential of these derivatives as therapeutic agents in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity Studies

Several compounds, including pyrrolyl carboxamides, pyrrolyl sulfonamides, and pyrrolyl pyrimidine derivatives, were synthesized and screened for antimicrobial activity by Syamaiah et al. (2014). Chloro-substituted pyrroles and some pyrrolyl pyrimidine derivatives showed excellent activity against various pathogens, indicating their potential as antimicrobial agents (Syamaiah et al., 2014).

Synthesis of Heterocycles Incorporating Antipyrine Moiety

Bondock et al. (2008) explored the synthesis of new heterocycles incorporating an antipyrine moiety, evaluating their antimicrobial activities. This research expanded the chemical space of antipyrine derivatives, providing insights into their potential therapeutic applications (Bondock et al., 2008).

Preparation and Biological Properties Studies

Moradivalikboni et al. (2014) discussed the preparation of specific thiadiazolo-pyrimidine derivatives and studied their medicinal properties, including applications in allergy medication and antimicrobial studies. The structures of these compounds were elucidated using spectroscopic methods, highlighting their potential in medicinal chemistry (Moradivalikboni et al., 2014).

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)10-2-1-3-11(4-10)20-13(22)21-6-9-5-18-8-19-12(9)7-21/h1-5,8H,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPGRBUYJKHKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.